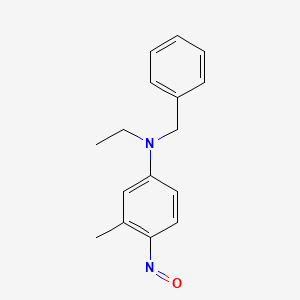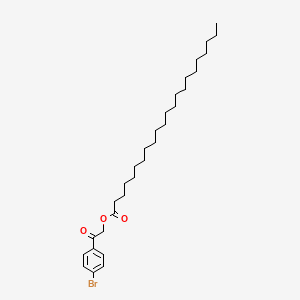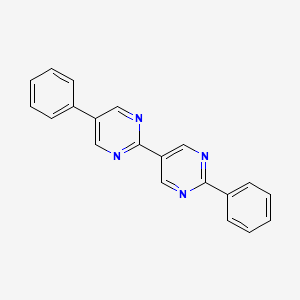
3-Heptanone, 5-hydroxy-2,2,6-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Heptanone, 5-hydroxy-2,2,6-trimethyl- is an organic compound with the molecular formula C10H20O2 It is a ketone with a hydroxyl group and three methyl groups attached to the heptane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Heptanone, 5-hydroxy-2,2,6-trimethyl- can be achieved through several methods. One common approach involves the aldol condensation of 2,2,6-trimethyl-4-pentanone with formaldehyde, followed by reduction of the resulting product. The reaction typically requires a base such as sodium hydroxide and is carried out under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity 3-Heptanone, 5-hydroxy-2,2,6-trimethyl-.
Analyse Chemischer Reaktionen
Types of Reactions
3-Heptanone, 5-hydroxy-2,2,6-trimethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The methyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: 3-Heptanone, 5-hydroxy-2,2,6-trimethyl- can be converted to 3-Heptanone, 5-oxo-2,2,6-trimethyl-.
Reduction: The reduction of the ketone group yields 3-Heptanol, 5-hydroxy-2,2,6-trimethyl-.
Substitution: Various halogenated derivatives can be formed depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
3-Heptanone, 5-hydroxy-2,2,6-trimethyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug synthesis.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-Heptanone, 5-hydroxy-2,2,6-trimethyl- involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups play a crucial role in its reactivity and binding affinity. The compound can form hydrogen bonds and participate in nucleophilic and electrophilic reactions, influencing various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Heptanone, 5-methyl-: A similar compound with one less hydroxyl group.
3-Heptyne, 2,2,6-trimethyl-: A compound with a triple bond instead of a ketone group.
6-Hydroxy-3-heptanone: A compound with a hydroxyl group at a different position.
Uniqueness
3-Heptanone, 5-hydroxy-2,2,6-trimethyl- is unique due to the presence of both a hydroxyl and a ketone group, along with three methyl groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
117462-26-7 |
|---|---|
Molekularformel |
C10H20O2 |
Molekulargewicht |
172.26 g/mol |
IUPAC-Name |
5-hydroxy-2,2,6-trimethylheptan-3-one |
InChI |
InChI=1S/C10H20O2/c1-7(2)8(11)6-9(12)10(3,4)5/h7-8,11H,6H2,1-5H3 |
InChI-Schlüssel |
GMYCMCQOPPEVMY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(CC(=O)C(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[tert-Butyl(diphenyl)silyl]prop-2-yn-1-ol](/img/structure/B14288952.png)
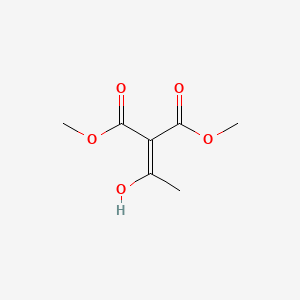
![25,26,27,28-tetrahydroxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-5,11,17,23-tetrasulfonic acid;nonahydrate](/img/structure/B14288965.png)


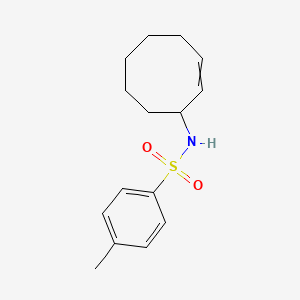
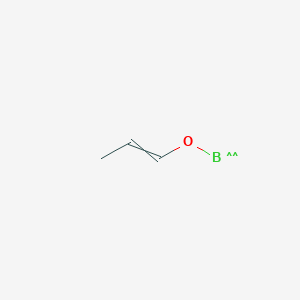
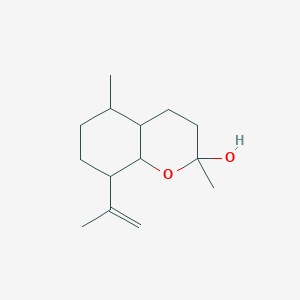
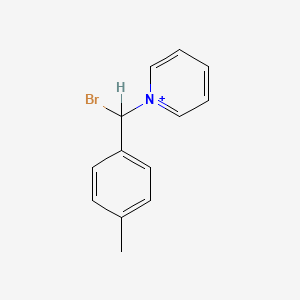
![[3-(lambda~1~-Thallanyl)cyclopenta-1,4-diene-1,3-diyl]bis(trimethylsilane)](/img/structure/B14288986.png)
